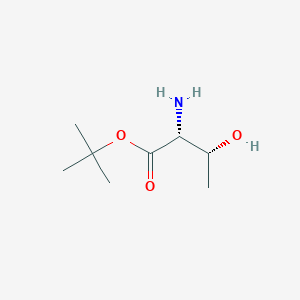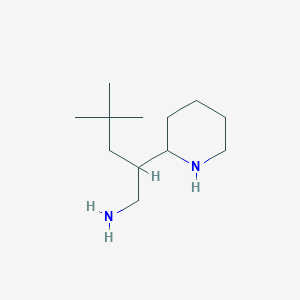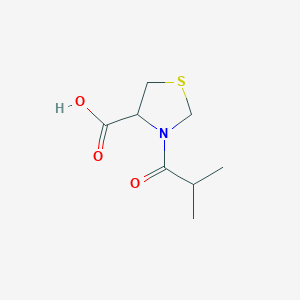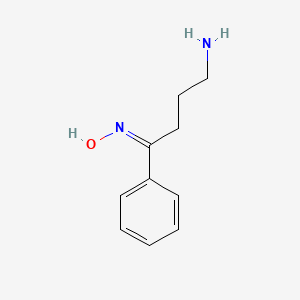
Ethyl 3-(thiophen-3-yl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(thiophen-3-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₈O₂S It features a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(thiophen-3-yl)prop-2-ynoate typically involves the reaction of thiophene derivatives with propargyl esters. One common method includes the use of sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in diethyl ether and water . Another method involves the use of ethanol under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(thiophen-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(thiophen-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(thiophen-3-yl)prop-2-ynoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Comparison: Ethyl 3-(thiophen-3-yl)prop-2-ynoate is unique due to its specific structural features, including the thiophene ring and the propargyl ester group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C9H8O2S |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
ethyl 3-thiophen-3-ylprop-2-ynoate |
InChI |
InChI=1S/C9H8O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2H2,1H3 |
Clave InChI |
MBPBYAXJHCDJNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


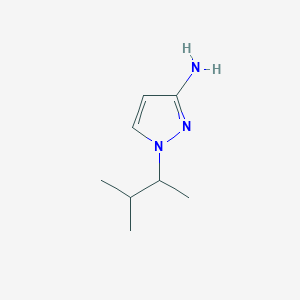
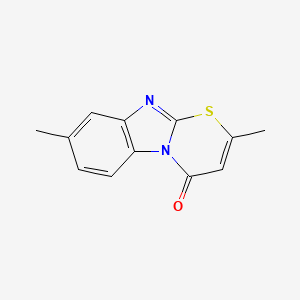
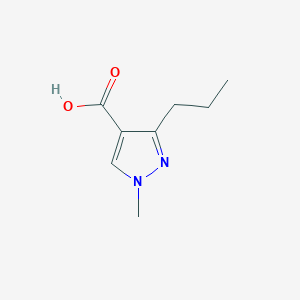
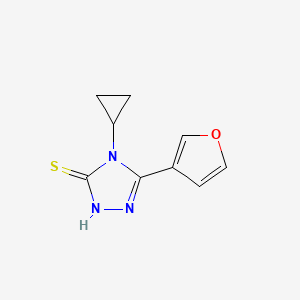
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
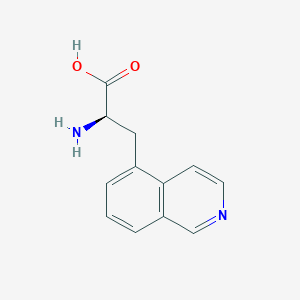
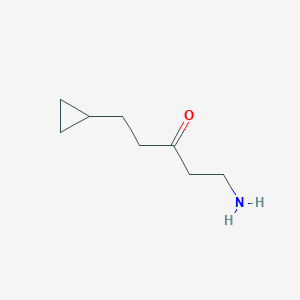
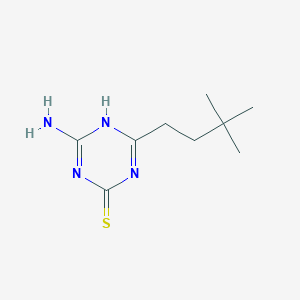

![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)
